![molecular formula C20H20O6 B1265341 Deoxyherqueinone](/img/structure/B1265341.png)
Deoxyherqueinone
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Overview
Description
Deoxyherqueinone is an organic heterotetracyclic compound that is 8,9-dihydro-4H-phenaleno[1,2-b]furan substituted by methyl groups at positions 1,8,8 and 9R, hydroxy groups at positions 3,4 and 7, methoxy group at position 5 and oxo group at position 6. It is isolated from the soil fungus, Penicillium herquei. It has a role as a fungal metabolite and an antibacterial agent. It is an organic heterotetracyclic compound, a member of phenols, an enone and a polyketide. It is a conjugate acid of a deoxyherqueinone(1-).
Scientific Research Applications
Biosynthesis Understanding
- Deoxyherqueinone's biosynthesis in Penicillium herquei has been studied to understand its formation from acetate units. The mode of folding in the precursor heptaketide chain reveals a clear 'starter' effect in malonate enrichment, essential for understanding its phenalenone ring system (Simpson, 1976).
Phenalenone Metabolites Analysis
- Research has shown that deoxyherqueinone is incorporated into herqueinone via sequential methylation and oxidation processes. This indicates the complex biosynthetic pathways and interrelationships between various fungal phenalenones (Kriegler & Thomas, 1971).
NMR Spectroscopy Applications
- The use of NMR spectroscopy in the structural analysis of deoxyherqueinone has provided comprehensive signal assignments, enabling a deeper understanding of its chemical structure and derivatives (Suga, Yoshioka, Hirata, & Aoki, 1983).
Antioxidant Properties
- Deoxyherqueinone-type phenalenones, such as atrovenetin, have been identified as antioxidants, showing potential in stabilizing various oils and acting as synergists with tocopherol. This highlights deoxyherqueinone’s potential in food science and preservation (Ishikawa, Morimoto, & Iseki, 1991).
properties
Product Name |
Deoxyherqueinone |
---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(9R)-4,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one |
InChI |
InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,22-24H,1-5H3/t8-/m1/s1 |
InChI Key |
KMPAOJFBQSXEAI-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C |
Canonical SMILES |
CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C |
synonyms |
erabulenol A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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